N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
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Overview
Description
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide group linked to an oxadiazole ring, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-methoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,2,4-oxadiazole ring.
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Alkylation: : The oxadiazole intermediate is then alkylated using an appropriate alkyl halide, such as ethyl bromide, under basic conditions (e.g., using potassium carbonate) to introduce the ethyl group.
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Amidation: : Finally, the alkylated oxadiazole is reacted with benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction control would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Researchers are investigating its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for further pharmacological studies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(1-(3-(2-methoxyphenyl)-1,2,4-thiadiazol-5-yl)ethyl)benzamide: Contains a thiadiazole ring instead of an oxadiazole ring.
N-(1-(3-(2-methoxyphenyl)-1,3,4-oxadiazol-5-yl)ethyl)benzamide: Different positioning of the nitrogen atoms in the oxadiazole ring.
Uniqueness
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(19-17(22)13-8-4-3-5-9-13)18-20-16(21-24-18)14-10-6-7-11-15(14)23-2/h3-12H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCJGCYVIGNRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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